molecular formula C9H19ClO B13689672 3-[(Chloromethoxy)methyl]heptane CAS No. 34180-12-6

3-[(Chloromethoxy)methyl]heptane

Cat. No.: B13689672
CAS No.: 34180-12-6
M. Wt: 178.70 g/mol
InChI Key: CCYUIYXMMIRTJC-UHFFFAOYSA-N
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Description

3-[(Chloromethoxy)methyl]heptane is an organic compound with the molecular formula C8H17ClO. It is a derivative of heptane, where a chloromethoxy group is attached to the third carbon of the heptane chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chloromethoxy)methyl]heptane typically involves the chloromethylation of heptane. One common method is the reaction of heptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with heptane to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[(Chloromethoxy)methyl]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-[(Hydroxymethoxy)methyl]heptane or 3-[(Aminomethoxy)methyl]heptane.

    Oxidation: Formation of 3-[(Formylmethoxy)methyl]heptane.

    Reduction: Formation of 3-[(Methoxymethyl)heptane].

Scientific Research Applications

3-[(Chloromethoxy)methyl]heptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the preparation of specialized polymers and resins.

    Chemical Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-[(Chloromethoxy)methyl]heptane in chemical reactions involves the reactivity of the chloromethoxy group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methylheptane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.

    3-Methylheptane: A simpler alkane without the chloromethoxy group, used primarily as a solvent or fuel additive.

    3-[(Methoxymethyl)heptane]: Similar but without the chlorine atom, leading to different chemical properties and reactivity.

Uniqueness

3-[(Chloromethoxy)methyl]heptane is unique due to the presence of both chlorine and methoxy groups, which provide a combination of reactivity and versatility not found in simpler alkanes or their derivatives. This makes it a valuable compound in various fields of chemical research and industrial applications.

Properties

IUPAC Name

3-(chloromethoxymethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO/c1-3-5-6-9(4-2)7-11-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYUIYXMMIRTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302068
Record name 3-[(Chloromethoxy)methyl]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34180-12-6
Record name 3-[(Chloromethoxy)methyl]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34180-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Chloromethoxy)methyl]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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